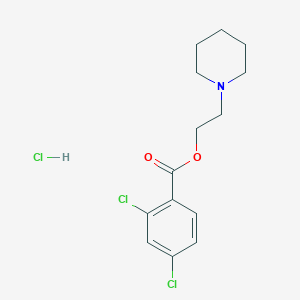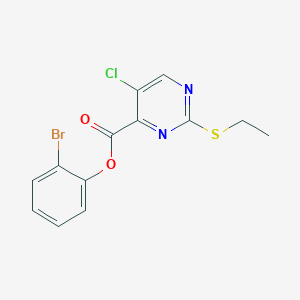![molecular formula C17H19FN2O3S B5008999 N~1~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5008999.png)
N~1~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide, commonly known as EIDD-2801, is a small molecule drug that has gained attention for its potential use in treating viral infections, including COVID-19.
Wissenschaftliche Forschungsanwendungen
EIDD-2801 has shown promise in treating viral infections, including COVID-19. It works by inhibiting viral replication through targeting the viral RNA polymerase, an enzyme essential for viral replication. In preclinical studies, EIDD-2801 has been shown to reduce viral load and improve survival rates in animal models infected with various viruses, including influenza, SARS-CoV-2, and respiratory syncytial virus.
Wirkmechanismus
EIDD-2801 is a prodrug, meaning it is metabolized in the body to its active form. Once converted, the active form of EIDD-2801 targets the viral RNA polymerase, which is responsible for replicating the viral genome. By inhibiting the RNA polymerase, EIDD-2801 prevents viral replication and reduces the viral load in infected individuals.
Biochemical and Physiological Effects
EIDD-2801 has been shown to have a low toxicity profile in animal models, with no significant adverse effects observed at therapeutic doses. In addition to its antiviral properties, EIDD-2801 has also been shown to have anti-inflammatory effects, which may be beneficial in treating viral infections that cause inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of EIDD-2801 is its broad-spectrum antiviral activity, which makes it a promising candidate for treating a variety of viral infections. However, one limitation is that its effectiveness in humans has not yet been fully established, and more clinical trials are needed to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for research on EIDD-2801. One area of focus is optimizing the dosing regimen to achieve maximum efficacy while minimizing potential side effects. Another area of research is investigating the potential of EIDD-2801 to treat other viral infections beyond COVID-19, such as influenza and respiratory syncytial virus. Additionally, researchers may explore the use of EIDD-2801 in combination with other antiviral drugs to enhance its therapeutic effects. Finally, there is a need for further research on the safety and efficacy of EIDD-2801 in human clinical trials.
Synthesemethoden
EIDD-2801 is synthesized through a multi-step process, starting with the reaction of 4-fluorobenzenesulfonyl chloride with 4-methylphenylglycine to form the intermediate compound 4-methylphenyl-N-(4-fluorophenylsulfonyl)glycine. This intermediate is then reacted with N-ethyl-N-hydroxyethylamine to produce the final product, EIDD-2801.
Eigenschaften
IUPAC Name |
N-ethyl-2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3S/c1-3-19-17(21)12-20(15-8-4-13(2)5-9-15)24(22,23)16-10-6-14(18)7-11-16/h4-11H,3,12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRQGEMVQSTJJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN(C1=CC=C(C=C1)C)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-4-methyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B5008917.png)
![N-(4-chlorophenyl)-2-[3-(4-methoxybenzyl)-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B5008922.png)
![2,4,6-tribromo-3-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5008923.png)
![7,7-dimethyl-10-(2-thienyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B5008930.png)
![3-[(4-bromobenzyl)oxy]benzonitrile](/img/structure/B5008937.png)
![methyl 2-({3-[4-(3,5-dinitrophenoxy)phenyl]propanoyl}amino)benzoate](/img/structure/B5008943.png)

![3-[1-(2-fluorobenzoyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5008953.png)

![N-methyl-5-nitro-N-[2-(2-pyridinyl)ethyl]-2-pyridinamine](/img/structure/B5008962.png)

![1-[2-(4-ethoxyphenoxy)ethoxy]-3-(trifluoromethyl)benzene](/img/structure/B5008982.png)
![N-[4-({[(3,4-dimethoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B5008993.png)
![3-(2-amino-1,3-thiazol-4-yl)-8-(isobutoxymethyl)-3-methyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B5009014.png)